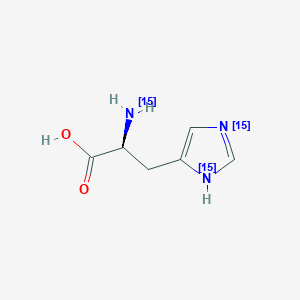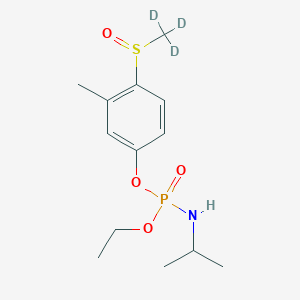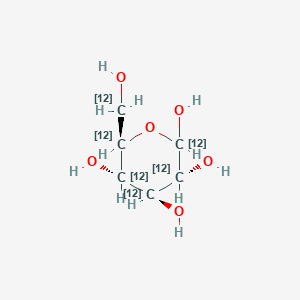
diacetyloxyindiganyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acétate de diacétyloxyindiganyle peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à faire réagir l'indium avec de l'acide acétique. La réaction nécessite généralement un environnement contrôlé pour garantir la pureté et la stabilité du produit. La réaction peut être représentée comme suit : [ \text{In} + 3 \text{CH}3\text{COOH} \rightarrow \text{In}(\text{OOCCH}_3)_3 + 3 \text{H}_2 ]
Méthodes de production industrielle
En milieu industriel, l'acétate de diacétyloxyindiganyle est produit en grande quantité. Le processus implique l'utilisation d'indium et d'acide acétique de haute pureté, la réaction étant effectuée dans des réacteurs spécialisés pour maintenir les conditions souhaitées. Le produit est ensuite purifié et conditionné dans des ampoules en verre, des flacons ou des ampoules métalliques pour éviter toute contamination et dégradation {_svg_2}.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de diacétyloxyindiganyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'oxyde d'indium.
Réduction : Il peut être réduit en indium élémentaire.
Substitution : Il peut subir des réactions de substitution avec d'autres acétates ou des composés similaires.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec l'acétate de diacétyloxyindiganyle comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l'oxyde d'indium, l'indium élémentaire et divers acétates substitués, selon les réactifs et les conditions spécifiques utilisés .
Applications De Recherche Scientifique
L'acétate de diacétyloxyindiganyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés de l'indium et comme catalyseur dans les réactions organiques.
Biologie : Il est utilisé dans l'étude des systèmes biologiques et comme réactif dans les dosages biochimiques.
Industrie : Il est utilisé dans la production d'oxyde d'indium de haute pureté, qui est utilisé dans l'électronique et d'autres matériaux avancés
Mécanisme d'action
Le mécanisme par lequel l'acétate de diacétyloxyindiganyle exerce ses effets implique son interaction avec diverses cibles moléculaires et voies. Dans les réactions chimiques, il agit comme une source d'ions indium, qui peuvent participer à divers processus catalytiques et redox. Les voies spécifiques impliquées dépendent de la nature de la réaction et des conditions dans lesquelles elle est effectuée .
Mécanisme D'action
The mechanism by which diacetyloxyindiganyl acetate exerts its effects involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of indium ions, which can participate in various catalytic and redox processes. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l'acétate de diacétyloxyindiganyle comprennent :
- Chlorure d'indium (III)
- Nitrate d'indium (III)
- Acétylacétonate d'indium (III)
Unicité
L'acétate de diacétyloxyindiganyle est unique en raison de sa structure chimique et de ses propriétés spécifiques, qui le rendent adapté à une large gamme d'applications. Sa capacité à agir comme précurseur d'autres composés de l'indium et son utilisation dans divers processus catalytiques mettent en évidence sa polyvalence et son importance en recherche scientifique .
Propriétés
Formule moléculaire |
C6H9InO6 |
|---|---|
Poids moléculaire |
291.95 g/mol |
Nom IUPAC |
diacetyloxyindiganyl acetate |
InChI |
InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
VBXWCGWXDOBUQZ-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)O[In](OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)








